
Tetratriacontane-12,21-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetratriacontane-12,21-diol is a long-chain diol with the molecular formula C34H70O2. It is a derivative of tetratriacontane, a hydrocarbon consisting of 34 carbon atoms in a straight chain. The presence of hydroxyl groups at the 12th and 21st positions makes this compound a diol, which can participate in various chemical reactions and has unique properties compared to its parent hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetratriacontane-12,21-diol can be synthesized through several methods. One common approach involves the hydroxylation of tetratriacontane using specific reagents and catalysts. For instance, the reaction of tetratriacontane with osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) can yield the desired diol. The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure selective hydroxylation at the 12th and 21st positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the product. Catalysts like osmium tetroxide or other transition metal complexes are often employed to facilitate the hydroxylation process.
Chemical Reactions Analysis
Types of Reactions
Tetratriacontane-12,21-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The diol can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of tetratriacontane-12,21-dione or tetratriacontane-12,21-dicarboxylic acid.
Reduction: Formation of tetratriacontane.
Substitution: Formation of tetratriacontane derivatives with various functional groups replacing the hydroxyl groups.
Scientific Research Applications
Tetratriacontane-12,21-diol has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain diols and their reactivity. It is also employed in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological membranes and its interactions with lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of tetratriacontane-12,21-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity. In biological systems, this compound may interact with lipid membranes, altering their fluidity and permeability. Its amphiphilic nature allows it to act as a surfactant, reducing surface tension and stabilizing emulsions.
Comparison with Similar Compounds
Similar Compounds
Tetratriacontane: The parent hydrocarbon without hydroxyl groups.
Tetratriacontane-1,34-diol: A diol with hydroxyl groups at the terminal positions.
Hexatriacontane-12,21-diol: A similar diol with a longer carbon chain.
Uniqueness
Tetratriacontane-12,21-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. Compared to tetratriacontane, the diol exhibits higher polarity and reactivity. The positioning of the hydroxyl groups also influences its interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
142942-92-5 |
|---|---|
Molecular Formula |
C34H70O2 |
Molecular Weight |
510.9 g/mol |
IUPAC Name |
tetratriacontane-12,21-diol |
InChI |
InChI=1S/C34H70O2/c1-3-5-7-9-11-13-14-16-18-22-26-30-34(36)32-28-24-20-19-23-27-31-33(35)29-25-21-17-15-12-10-8-6-4-2/h33-36H,3-32H2,1-2H3 |
InChI Key |
ZVMZVWAARHMUTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCCCCC(CCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
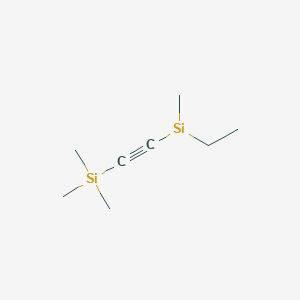
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)


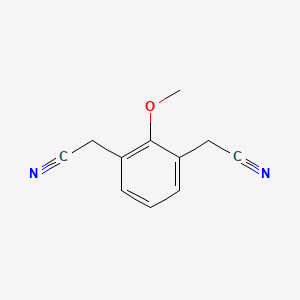
![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
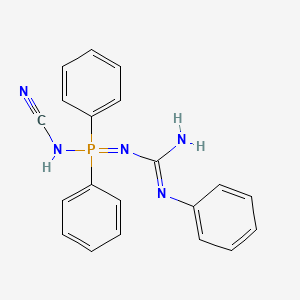
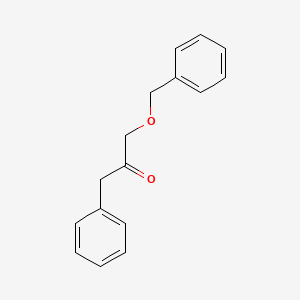

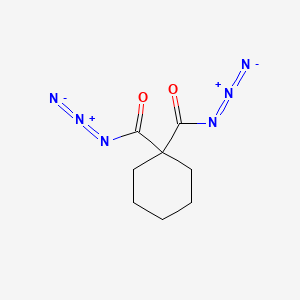
![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
